molecular formula C12H16Cl3NO3 B12675446 Diethylammonium (2,4,5-trichlorophenoxy)acetate CAS No. 23819-11-6

Diethylammonium (2,4,5-trichlorophenoxy)acetate

Cat. No.: B12675446
CAS No.: 23819-11-6
M. Wt: 328.6 g/mol
InChI Key: CFIABBBIDUBPQY-UHFFFAOYSA-N
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Description

Diethylammonium (2,4,5-trichlorophenoxy)acetate is a chemical compound with the molecular formula C12H16Cl3NO3. It is known for its applications in various fields, including agriculture and scientific research. The compound is derived from 2,4,5-trichlorophenoxyacetic acid, which is a type of chlorophenoxyacetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylammonium (2,4,5-trichlorophenoxy)acetate can be synthesized through the reaction of 2,4,5-trichlorophenoxyacetic acid with diethylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or other suitable purification methods .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diethylammonium (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenoxyacetates .

Scientific Research Applications

Diethylammonium (2,4,5-trichlorophenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethylammonium (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    (2,4,5-trichlorophenoxy)acetic acid: The parent compound from which diethylammonium (2,4,5-trichlorophenoxy)acetate is derived.

    Dimethylammonium (2,4,5-trichlorophenoxy)acetate: A similar compound with dimethylamine instead of diethylamine.

    Triethylammonium (2,4,5-trichlorophenoxy)acetate: Another related compound with triethylamine.

Uniqueness

This compound is unique due to its specific interaction with auxin receptors and its effectiveness as a synthetic auxin. Its chemical structure allows for specific binding and activity, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

23819-11-6

Molecular Formula

C12H16Cl3NO3

Molecular Weight

328.6 g/mol

IUPAC Name

diethylazanium;2-(2,4,5-trichlorophenoxy)acetate

InChI

InChI=1S/C8H5Cl3O3.C4H11N/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-3-5-4-2/h1-2H,3H2,(H,12,13);5H,3-4H2,1-2H3

InChI Key

CFIABBBIDUBPQY-UHFFFAOYSA-N

Canonical SMILES

CC[NH2+]CC.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-]

Origin of Product

United States

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